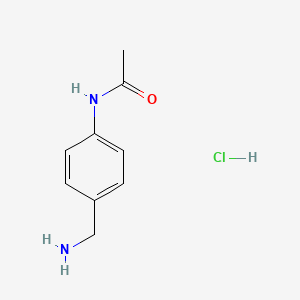

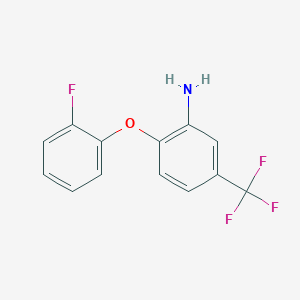

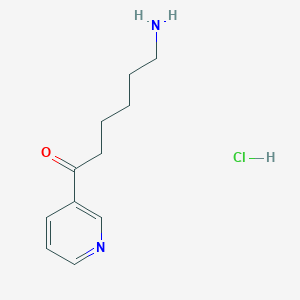

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline is a synthetic organic compound that has been used in numerous scientific research applications. It is a colorless, volatile liquid with a low boiling point and a sharp odor. This compound has been studied for its ability to act as an intermediate in a variety of synthetic reactions, as well as for its potential applications in medicine and biochemistry.

Scientific Research Applications

1. Catalysis and Synthesis of Complex Molecules

2-Fluoro-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is efficient in synthesizing quinazoline and fused isoindolinone scaffolds, which are useful in various chemical syntheses (Wu et al., 2021).

2. Metal Complexes and Antiproliferative Activity

The chemical properties of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline, including its ability to form metal complexes, have been explored. For instance, Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines derived from this compound have shown promise in antiproliferative activity studies, particularly against specific cell lines (Kasumov et al., 2016).

3. Drug Discovery and Kinase Inhibition

In drug discovery, especially for kinase inhibitors, derivatives of this compound have been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies help in understanding the molecular interactions and activities of potential drug compounds (Caballero et al., 2011).

4. Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, such as quinolin-4-ones and quinolones. These processes involve complex chemical reactions that yield high-value chemical structures for further applications in pharmaceutical and material sciences (Gong & Kato, 2004); (Mävers & Schlosser, 1996).

5. Study of Molecular Film Formation

It has also been involved in studies related to the formation of monomolecular films at the air/water interface, important in material science and nanotechnology. Such studies help in understanding the properties of films formed by azobenzene derivatives with fluoroalkyl chains (Yoshino et al., 1992).

6. Fluorescence Studies in Chemistry

The compound has been part of fluorescence quenching studies with boronic acid derivatives. These studies are significant in understanding the photophysical properties of molecules, which has implications in developing fluorescence-based sensors and assays (Geethanjali et al., 2015).

7. Novel Synthesis Processes in Pesticide Development

In the field of agriculture, it has been used in the synthetic process of novel pesticides like Bistrifluron, indicating its role in contributing to the development of new agricultural chemicals (Liu An-chan, 2015).

Properties

IUPAC Name |

2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSKFRNDJNXITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

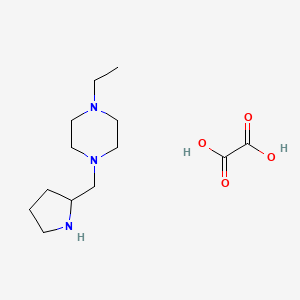

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

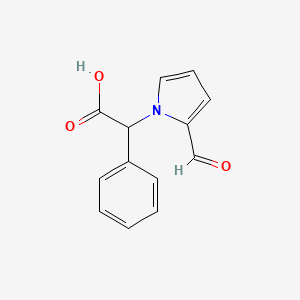

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)